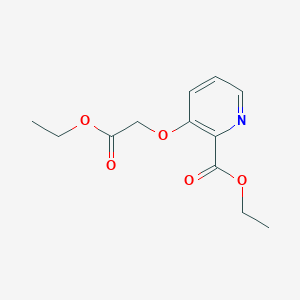
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
概要
説明
準備方法
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate typically involves the esterification of 3-hydroxypicolinic acid with ethyl 2-bromoacetate under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired ester product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis route can be scaled up with appropriate modifications to reaction conditions and purification techniques .
化学反応の分析
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities . Detailed studies on its molecular targets and pathways are still ongoing.
類似化合物との比較
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate can be compared with similar compounds such as:
Ethyl 3-(2-methoxy-2-oxoethoxy)picolinate: Similar structure but with a methoxy group instead of an ethoxy group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(2-ethoxy-2-oxoethoxy)benzoate: Similar structure but with a benzoate group instead of a picolinate group.
The uniqueness of this compound lies in its specific ester and picolinate functional groups, which confer distinct chemical and biological properties .
生物活性
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₅NO₅
- Molecular Weight : 253.25 g/mol
- CAS Number : 107095-98-7
The synthesis typically involves the esterification of 3-hydroxypicolinic acid with ethyl bromoacetate under basic conditions, yielding the desired compound with a reported yield of approximately 84% .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound has been studied for its potential as an enzyme inhibitor , impacting pathways associated with antimicrobial and anticancer activities.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. Its mechanism may involve the inhibition of anti-apoptotic proteins, thereby promoting cell death in malignant cells .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Case Study: Anticancer Activity
In a controlled laboratory setting, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound activates caspase pathways, leading to increased apoptosis rates compared to untreated controls .
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure Comparison | Key Biological Activity |
|---|---|---|
| Ethyl 3-(2-methoxy-2-oxoethoxy)picolinate | Methoxy group instead of ethoxy | Similar antimicrobial activity |
| Ethyl 3-(2-hydroxy-2-oxoethoxy)picolinate | Hydroxyl group introduces different reactivity | Enhanced anticancer properties |
特性
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCAVYBAKBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618161 | |
| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107095-98-7 | |
| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














